The synthesis of DS-7423 involves complex organic chemistry techniques. Although specific synthetic routes are not extensively detailed in the literature, it is known that the compound is synthesized through a series of chemical reactions aimed at forming its core structure followed by functionalization to achieve desired properties. Common methods include solid-phase peptide synthesis and other advanced organic synthesis techniques to ensure high yield and purity suitable for biological testing.
The molecular structure of DS-7423 is characterized by its complex arrangement that allows for interaction with specific enzymes involved in the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathways.
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
This structure facilitates its role as a dual inhibitor, allowing it to effectively bind to the ATP-binding sites of both phosphatidylinositol 3-kinase and mammalian target of rapamycin enzymes .
DS-7423 undergoes various chemical reactions that contribute to its pharmacological properties. Key reactions include:
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium azide as a nucleophile. The specific outcomes of these reactions depend on the conditions and reagents used.
DS-7423 exerts its effects primarily by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers.
DS-7423 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Relevant data from pharmacokinetic studies indicate that DS-7423 can achieve effective concentrations in biological systems necessary for therapeutic efficacy .
DS-7423 has a wide range of scientific applications:
The compound's ability to penetrate the blood-brain barrier also positions it as a candidate for treating brain tumors like glioblastoma multiforme when combined with existing therapies like temozolomide .
DS-7423 (chemical name: 1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone) is a small-molecule inhibitor with the molecular formula C₂₂H₂₇F₃N₁₀O₂ and a molecular weight of 520.51 g/mol [3]. Its structure features a purine core linked to a substituted piperazine ring and a trifluoroethyl group, critical for target binding. The compound includes a morpholine moiety, a common pharmacophore in kinase inhibitors that facilitates hinge-region interactions in the ATP-binding site of PI3K and mTOR [1] [4].
Key physicochemical properties include:
These parameters align with partial compliance with established rules for blood-brain barrier (BBB) penetration, such as moderate molecular weight (<450 Da preferred) and limited rotatable bonds. However, its higher PSA and HBA count may partially limit passive diffusion [7] [10]. DS-7423 exhibits solubility of 100 mg/mL in DMSO and >2.5 mg/mL in aqueous co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) [3].
Table 1: Physicochemical Properties of DS-7423
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇F₃N₁₀O₂ |
Molecular Weight | 520.51 g/mol |
CAS Number | 1222104-37-1 |
logP | 0.9 |
H-Bond Donors | 1 |
H-Bond Acceptors | 13 |
Rotatable Bonds | 4 |
Solubility (DMSO) | 100 mg/mL |
DS-7423 is a dual inhibitor targeting class I PI3K isoforms and mTOR kinase. Its inhibitory profile demonstrates strong selectivity for PI3Kα (IC₅₀ = 15.6 nM) and mTOR (IC₅₀ = 34.9 nM), with significantly reduced activity against other class I isoforms: PI3Kβ (IC₅₀ = 1,143 nM), PI3Kγ (IC₅₀ = 249 nM), and PI3Kδ (IC₅₀ = 262 nM) [3] [9]. This isoform selectivity arises from structural differences in the ATP-binding pockets, particularly the affinity for the morpholine substituent in the catalytic cleft of PI3Kα and mTOR [1] [4].
Kinome-wide screening against 227 kinases revealed minimal off-target effects, with notable inhibition only against MLK1 and NEK2 kinases [5] [9]. The compound's mechanism involves competitive ATP binding, disrupting phosphorylation of downstream effectors like AKT, S6K, and 4EBP1 [1] [8]. In cellular assays, DS-7423 suppresses PI3K pathway biomarkers (e.g., pAkt and pS6) at concentrations of 200 nM, with maximal effects observed within 8 hours of treatment [2] [5].
Table 2: Kinase Inhibition Profile of DS-7423
Target | IC₅₀ (nM) | Selectivity vs. PI3Kα |
---|---|---|
PI3Kα | 15.6 | 1x |
mTOR | 34.9 | ~2x |
PI3Kγ | 249 | ~16x |
PI3Kδ | 262 | ~17x |
PI3Kβ | 1,143 | ~73x |
DS-7423 demonstrates favorable pharmacokinetics in preclinical models, with oral bioavailability enabling brain exposure. Following a 6 mg/kg oral dose in mice, plasma concentrations exceed 2 μmol/L for up to 6 hours, while brain concentrations reach ~10% of plasma levels (brain-to-plasma ratio = 0.1) [2] [5]. This penetration is functionally significant, as evidenced by dose-dependent suppression of pAkt and pS6 in orthotopic glioma models [2] [5].
Key pharmacokinetic and BBB parameters include:
Physicochemical properties influencing BBB penetration:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7